molecular formula C11H13N5O3 B6243288 4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid CAS No. 1192223-28-1

4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid

Cat. No. B6243288
CAS RN: 1192223-28-1
M. Wt: 263.3
InChI Key:
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Description

The compound “4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid” is a derivative of the [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- class of compounds . It has a molecular weight of 150.1380 .


Synthesis Analysis

The synthesis of related compounds involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the IUPAC Standard InChI: InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.1380 . More detailed physical and chemical properties are not available in the retrieved sources.

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, related compounds have been found to be potent SARS-CoV-2 Main protease inhibitors .

Future Directions

The optimization of the method of synthesizing related compounds is an area of ongoing research . Additionally, the potential of these compounds as SARS-CoV-2 Main protease inhibitors is being explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid' involves the synthesis of the pyrrolidine ring, the triazolopyrimidine ring, and the carboxylic acid group. These three components are then combined to form the final compound.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "2-bromo-1-(4-hydroxybutyl)pyrrolidine", "7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-hydroxybutylpyrrolidine", "Starting material: 2-bromo-1-(4-hydroxybutyl)pyrrolidine", "Reaction conditions: Sodium hydroxide, Methanol", "Product: 4-hydroxybutylpyrrolidine", "Step 2: Synthesis of 5-methyl-1H-1,2,4-triazolo-3-carboxylic acid", "Starting material: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "Reaction conditions: Hydrochloric acid, Water", "Product: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "Step 3: Synthesis of 5-methyl-7-amino-1,2,4-triazolo[1,5-a]pyrimidine", "Starting material: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "Reaction conditions: Sodium bicarbonate, Chloroform, 7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine", "Product: 5-methyl-7-amino-1,2,4-triazolo[1,5-a]pyrimidine", "Step 4: Synthesis of 4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid", "Starting material: 4-hydroxybutylpyrrolidine, 5-methyl-7-amino-1,2,4-triazolo[1,5-a]pyrimidine", "Reaction conditions: Sodium hydroxide, Diethyl ether", "Product: 4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid" ] }

CAS RN

1192223-28-1

Product Name

4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid

Molecular Formula

C11H13N5O3

Molecular Weight

263.3

Purity

93

Origin of Product

United States

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